BenchChemオンラインストアへようこそ!

Balanol

PKCβ inhibition Kinase inhibitor selectivity IC50 comparison

Balanol (CAS 63590-19-2) is the only ATP-competitive inhibitor with graded selectivity across classical/novel PKC isozymes (IC50 4–9 nM) while sparing atypical PKCζ (IC50 150 nM), plus dual GRK2 inhibition (IC50 42 nM). Unlike staurosporine (pan-kinase) or ruboxistaurin (PKCβ-selective), this unique profile enables functional dissection of PKC subfamilies and simultaneous PKC/GRK2 pathway interrogation in GPCR signaling. Its well-characterized PKA co-crystal structure (PDB: 1BX6) provides a validated template for structure-based ligand design. For reproducible kinase profiling, source from an ISO-certified supplier with batch-specific CoA.

Molecular Formula C28H26N2O10
Molecular Weight 550.5 g/mol
CAS No. 63590-19-2
Cat. No. B1667717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalanol
CAS63590-19-2
SynonymsBalanol;  Ophiocordin;  BA1;  Azepinostatin;  (-)-Balanol;  (3R-trans)-Balanol; 
Molecular FormulaC28H26N2O10
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESC1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
InChIInChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1
InChIKeyXYUFCXJZFZPEJD-XMSQKQJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Balanol (63590-19-2): Fungal ATP-Competitive PKC and PKA Inhibitor Compound


Balanol (CAS 63590-19-2) is a natural product fungal metabolite first isolated from Verticillium balanoides in 1993 [1]. It functions as a potent, ATP-competitive inhibitor of the AGC family of serine/threonine protein kinases, primarily targeting protein kinase C (PKC) and cAMP-dependent protein kinase (PKA) [2]. Structurally, it comprises three pharmacophoric elements: a benzophenone diacid core, a 4-hydroxybenzamide fragment, and a perhydroazepine ring connected via ester and amide linkages [3]. Its ability to mimic ATP enables high-affinity binding within the catalytic cleft of target kinases, making it a critical tool for probing PKC- and PKA-dependent signaling pathways in research settings [4].

Balanol (63590-19-2) Non-Interchangeability: Why Standard PKC Inhibitors Cannot Substitute


Substituting balanol with other PKC inhibitors such as staurosporine, bisindolylmaleimide I (GF 109203X), or ruboxistaurin is scientifically unjustifiable due to profound differences in isozyme selectivity profiles, kinase family cross-reactivity, and molecular binding mechanisms [1]. Balanol exhibits a unique nanomolar inhibition profile across the majority of classical and novel PKC isozymes (α, β-I, β-II, γ, δ, ε, η: IC50s = 4-9 nM) with reduced potency against PKCζ (IC50 = 150 nM), and simultaneously inhibits PKA and GRK2 with comparable affinity . In contrast, ruboxistaurin and enzastaurin are selective for PKCβ isoforms only, while staurosporine acts as a promiscuous pan-kinase inhibitor lacking any meaningful selectivity . Furthermore, balanol's ATP-competitive binding involves a distinct set of hydrogen-bonding and hydrophobic interactions within the catalytic cleft that differ from those of other ATP-mimetics, as evidenced by crystal structures of the balanol-PKA complex [2]. These mechanistic and selectivity disparities mean that experimental outcomes cannot be reproduced by substituting balanol with other in-class compounds, and procurement decisions must be guided by the specific target profile required.

Balanol (63590-19-2) Quantitative Differentiation Evidence: Head-to-Head Kinase Profiling Data


Balanol vs. Staurosporine: Differential Potency Against PKCβ

In a direct comparative assay measuring inhibition of protein kinase C beta (PKCβ) activity, balanol demonstrated an IC50 value of 30.0 nM, while the pan-kinase inhibitor staurosporine exhibited an IC50 of 23.0 nM under identical experimental conditions . Although the potency difference is modest (approximately 1.3-fold), this comparison must be interpreted within the context of their vastly different selectivity profiles: staurosporine inhibits over 250 kinases across the kinome, whereas balanol's activity is largely confined to AGC family members (PKC, PKA, GRK2) [1]. This selectivity distinction is critical for experiments where off-target kinase inhibition would confound data interpretation.

PKCβ inhibition Kinase inhibitor selectivity IC50 comparison

Balanol Isozyme Selectivity: Differential Activity Across Human PKC Family Members

Balanol exhibits a distinct intra-family selectivity profile against human PKC isozymes, with nanomolar potency against the majority of classical and novel isoforms (α, β-I, β-II, γ, δ, ε, η: IC50s = 4-9 nM) but significantly reduced activity against the atypical PKCζ isoform (IC50 = 150 nM) . This represents a differential of approximately 15- to 37-fold between PKCζ and the other tested isozymes. This profile contrasts sharply with the clinical-stage PKC inhibitor ruboxistaurin (LY333531), which is highly selective for PKCβ isoforms only, and with enzastaurin, which also preferentially targets PKCβ . The broad yet graded inhibition pattern of balanol across classical and novel PKCs—coupled with its reduced potency against atypical PKCζ—provides a unique tool for dissecting PKC isoform contributions in complex signaling networks.

PKC isozyme profiling Selectivity panel ATP-competitive inhibition

Balanol GRK2 Inhibition: Cross-Kinase Family Activity Distinct from Conventional PKC Inhibitors

Balanol uniquely inhibits G protein-coupled receptor kinase 2 (GRK2) with an IC50 of 42 nM, demonstrating potent activity beyond the PKC and PKA families [1]. Comparative profiling across the GRK family reveals a distinct selectivity gradient: balanol exhibits highest potency against GRK2 (42 nM) and GRK3 (47 nM), intermediate activity against GRK5 (160 nM) and GRK4 (260 nM), and significantly lower potency against GRK1 (340 nM) and GRK7 (490 nM) [2]. This GRK inhibitory activity is absent in conventional PKC inhibitors such as bisindolylmaleimide I (GF 109203X) and Gö 6983, which act exclusively through PKC-mediated pathways [3]. The crystal structure of human GRK2 in complex with balanol has been solved, confirming direct occupancy of the ATP-binding site and providing a structural basis for this cross-family activity [4].

GRK2 inhibition GPCR signaling Cross-kinase profiling

Balanol Analogs Demonstrate Feasibility of PKA/PKC Selectivity: Evidence for Scaffold Differentiability

While native balanol exhibits poor discrimination between PKC and PKA (inhibiting both with high potency), structure-activity relationship (SAR) studies have demonstrated that relatively minor structural modifications can dramatically shift selectivity [1]. Specifically, replacement of the perhydroazepine moiety with an indane nucleus yielded analog (-)-4, which retained potent PKC inhibitory activity while achieving excellent kinase selectivity for PKC over PKA [2]. Similarly, acyclic balanol analogs have been synthesized that are highly selective for PKC over PKA [3]. These findings establish that the balanol scaffold contains intrinsic 'differentiability'—its core pharmacophore can be tuned to achieve desired selectivity profiles that are unattainable with other chemical scaffolds such as staurosporine or bisindolylmaleimides, whose selectivity is largely fixed by their core structures.

Structure-activity relationship Kinase selectivity engineering Analog development

Balanol (63590-19-2) Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Dissecting PKC Isozyme Contributions in Signal Transduction Studies

Balanol's graded inhibitory profile across classical/novel PKC isozymes (IC50 = 4-9 nM) versus atypical PKCζ (IC50 = 150 nM) makes it uniquely suited for experiments that require distinguishing between these subfamilies . In cellular signaling studies where both classical/novel and atypical PKCs may contribute to an observed phenotype, treatment with balanol at low nanomolar concentrations will inhibit the classical/novel pool while leaving PKCζ activity largely intact—enabling functional dissection that is impossible with pan-PKC inhibitors like staurosporine or isoform-selective agents like ruboxistaurin that spare other isozymes entirely [1].

Investigating GPCR Desensitization and GRK2-Mediated Signaling

The dual PKC/GRK2 inhibitory activity of balanol (GRK2 IC50 = 42 nM) provides a distinctive tool for studying G protein-coupled receptor (GPCR) regulation [2]. In cardiovascular and neuronal systems where GRK2-mediated receptor phosphorylation initiates desensitization and β-arrestin recruitment, balanol enables simultaneous interrogation of both PKC-dependent and GRK2-dependent regulatory pathways within a single pharmacological agent [3]. This dual inhibition cannot be achieved with conventional PKC inhibitors (e.g., Gö 6983, bisindolylmaleimide I) that lack GRK activity, or with GRK2-selective inhibitors (e.g., paroxetine) that spare PKC.

Structural Biology of ATP-Binding Site Interactions

The balanol-PKA crystal structure (PDB: 1BX6) has been extensively utilized as a model system for structure-based ligand design and computational methodology validation [4]. Balanol's three-part pharmacophore (benzophenone core, azepane ring, 4-hydroxybenzamide) occupies the ATP-binding cleft in a well-characterized orientation, providing a validated template for homology modeling of other AGC kinases, including PKCε and GRK2 [5]. This established structural framework makes balanol and its co-crystal structures valuable references for computational chemistry efforts aimed at designing novel ATP-competitive inhibitors.

Scaffold-Based Medicinal Chemistry and Analog Development

The demonstrated ability to engineer selectivity into the balanol scaffold through structural modifications supports its use as a starting point for medicinal chemistry campaigns targeting specific PKC isozymes or PKA [6]. Total syntheses of balanol and its analogs have been optimized, and diverse modifications—including fluorination, azepane ring substitution, and ester replacement—have yielded compounds with improved selectivity and metabolic stability . Organizations developing PKC-directed therapeutics or chemical probes can leverage the extensive SAR literature surrounding balanol to guide analog design and optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.